molecular formula C8H4Br2N2O2 B13630421 6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid

6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13630421
M. Wt: 319.94 g/mol
InChI Key: AQARFJIVZNIWDO-UHFFFAOYSA-N
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Description

6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of bromine atoms at positions 6 and 8 enhances its reactivity and potential for various chemical transformations.

Preparation Methods

The synthesis of 6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyridine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H4Br2N2O2

Molecular Weight

319.94 g/mol

IUPAC Name

6,8-dibromoimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H4Br2N2O2/c9-4-1-5(10)7-11-2-6(8(13)14)12(7)3-4/h1-3H,(H,13,14)

InChI Key

AQARFJIVZNIWDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Br)C(=O)O)Br

Origin of Product

United States

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